molecular formula C16H18FN5S2 B12460941 N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide

N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide

Cat. No.: B12460941
M. Wt: 363.5 g/mol
InChI Key: NEQPPNAMYAWMLC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N’-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-N’-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-(dimethylamino)aniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the target compound. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-N’-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups replacing the original substituents

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N’-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N’-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
  • N-[4-(dimethylamino)phenyl]-N’-(4-bromophenyl)hydrazine-1,2-dicarbothioamide
  • N-[4-(dimethylamino)phenyl]-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide

Uniqueness

N-[4-(dimethylamino)phenyl]-N’-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C16H18FN5S2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-[(4-fluorophenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C16H18FN5S2/c1-22(2)14-9-7-13(8-10-14)19-16(24)21-20-15(23)18-12-5-3-11(17)4-6-12/h3-10H,1-2H3,(H2,18,20,23)(H2,19,21,24)

InChI Key

NEQPPNAMYAWMLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

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